molecular formula C10H10BrFO B6358816 7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran CAS No. 1432609-76-1

7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran

Cat. No.: B6358816
CAS No.: 1432609-76-1
M. Wt: 245.09 g/mol
InChI Key: NNJAMRGRRKELDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2,3-dihydro-2,2-dimethyl-5-fluorobenzofuran is a useful research compound. Its molecular formula is C10H10BrFO and its molecular weight is 245.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.98991 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-10(2)5-6-3-7(12)4-8(11)9(6)13-10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJAMRGRRKELDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution (1 mL) of the compound (560 mg, 2.28 mmol) of Step 1 in N-methyl-2-pyrrolidinone was irradiated with a microwave in a tightly-sealed container, and stirred at 200° C. for 1 hour. To the reaction solution, ethyl acetate and hexane were added. After washing with water and saturated brine, the resultant was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The residue was purified by silica gel chromatography. To the resulting compound (368 mg, 1.50 mmol), formic acid (2 mL) and water (0.2 mL) were added, and stirred at 100° C. overnight. The reaction solution was diluted with ethyl acetate, and after washed with water and saturated brine, the resultant was dried over anhydrous magnesium sulfate. The solvent was distilled away under reduced pressure. The resulting residue was purified by silica gel chromatography (hexane/ethyl acetate) to thus obtain the title compound.
[Compound]
Name
solution
Quantity
1 mL
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reactant
Reaction Step One
Quantity
560 mg
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reactant
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[Compound]
Name
compound
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368 mg
Type
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Reaction Step Two
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2 mL
Type
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Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
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Type
solvent
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
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Reaction Step Four
Yield
57%

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